molecular formula C9H13ClF3NO2 B1480053 2-Chloro-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098083-79-3

2-Chloro-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1480053
CAS RN: 2098083-79-3
M. Wt: 259.65 g/mol
InChI Key: JNWZFFQLPPIHCH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not provided in the sources I found .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Pyrrolin-2-ones

    A study explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones using chlorinated pyrrolidin-2-ones, which are useful for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).

  • Electrooptic Film Fabrication

    A study presented the use of dibranched, heterocyclic chromophores, including pyrrolidin-1-yl analogs, for creating electrooptic films. These films are significant for their microstructure and nonlinear optical response (Facchetti et al., 2006).

  • Crystal and Molecular Structure Determination

    Research on the synthesis and structure of compounds related to pyrrolidin-1-yl analogs has been conducted, providing insights into molecular and crystal structures, crucial for understanding chemical properties (Percino et al., 2006).

  • Fluorodehydroxylation Reactions

    A study demonstrated the use of (S)-2-(methoxymethyl)pyrrolidin-1-ylsulphur trifluoride as an effective enantioselective fluorodehydroxylating agent, showing its potential in chemical synthesis (Hann & Sampson, 1989).

Chemical Properties and Analysis

  • Reactions of Metal Complexes

    Research on the synthesis of new optically active triamines derived from pyrrolidin-1-yl analogs, studying their behavior in solution and complex formation, contributes to the understanding of coordination chemistry (Bernauer et al., 1993).

  • X-Ray Crystallography Studies

    Studies involving reactions of 3-chloro-5-methoxy pyrrolidin-1-yl analogs with different agents have been conducted, providing insights into molecular structures through X-ray crystallography, crucial for understanding chemical interactions and properties (Kosolapova et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not mentioned in the available sources .

Future Directions

The future directions or applications of this compound are not discussed in the available sources .

properties

IUPAC Name

2-chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO2/c1-16-5-6-3-14(8(15)2-10)4-7(6)9(11,12)13/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWZFFQLPPIHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CC1C(F)(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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